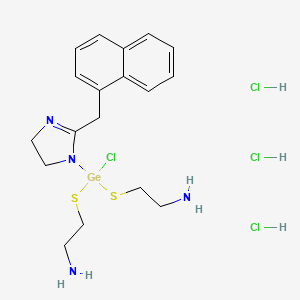
Ethanamine, 2,2'-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is a complex organogermanium compound It features a unique structure that includes a naphthalenylmethyl group, an imidazole ring, and a germylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a dicarbonyl compound under acidic conditions.
Attachment of the Naphthalenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the naphthalenylmethyl group is introduced to the imidazole ring.
Introduction of the Germylene Core: The germylene core is incorporated through a reaction with a suitable germanium precursor, such as germanium tetrachloride, under controlled conditions.
Formation of the Bis(thio) Linkage: The bis(thio) linkage is formed by reacting the intermediate with a thiol compound.
Final Chlorination and Hydrochloride Formation: The final step involves chlorination and conversion to the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride can undergo oxidation reactions, particularly at the sulfur atoms in the bis(thio) linkage.
Reduction: The compound can be reduced, especially at the imidazole ring and the germylene core.
Substitution: Substitution reactions can occur at the chloro group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms with altered oxidation states of germanium and imidazole.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, dihydrochloride
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, monohydrochloride
Uniqueness
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is unique due to its trihydrochloride form, which may confer different solubility, stability, and reactivity properties compared to its dihydrochloride and monohydrochloride counterparts. This uniqueness can influence its applications and effectiveness in various fields.
特性
CAS番号 |
153714-94-4 |
|---|---|
分子式 |
C18H28Cl4GeN4S2 |
分子量 |
579.0 g/mol |
IUPAC名 |
2-[2-aminoethylsulfanyl-chloro-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;trihydrochloride |
InChI |
InChI=1S/C18H25ClGeN4S2.3ClH/c19-20(25-12-8-21,26-13-9-22)24-11-10-23-18(24)14-16-6-3-5-15-4-1-2-7-17(15)16;;;/h1-7H,8-14,21-22H2;3*1H |
InChIキー |
QERPOQJPJACZCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















